1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea
Brand Name: Vulcanchem
CAS No.: 852139-66-3
VCID: VC4571105
InChI: InChI=1S/C17H16ClN3S/c1-11-8-13-9-12(2-7-16(13)20-11)10-19-17(22)21-15-5-3-14(18)4-6-15/h2-9,20H,10H2,1H3,(H2,19,21,22)
SMILES: CC1=CC2=C(N1)C=CC(=C2)CNC(=S)NC3=CC=C(C=C3)Cl
Molecular Formula: C17H16ClN3S
Molecular Weight: 329.85

1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea

CAS No.: 852139-66-3

Cat. No.: VC4571105

Molecular Formula: C17H16ClN3S

Molecular Weight: 329.85

* For research use only. Not for human or veterinary use.

1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea - 852139-66-3

Specification

CAS No. 852139-66-3
Molecular Formula C17H16ClN3S
Molecular Weight 329.85
IUPAC Name 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea
Standard InChI InChI=1S/C17H16ClN3S/c1-11-8-13-9-12(2-7-16(13)20-11)10-19-17(22)21-15-5-3-14(18)4-6-15/h2-9,20H,10H2,1H3,(H2,19,21,22)
Standard InChI Key RHSQFLGHCGKSML-UHFFFAOYSA-N
SMILES CC1=CC2=C(N1)C=CC(=C2)CNC(=S)NC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-(4-Chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea belongs to the thiourea class, featuring a 4-chlorophenyl group attached to the thiourea nitrogen and a 2-methylindole-5-ylmethyl substituent. Its IUPAC name is derived systematically: the parent chain is thiourea, with substituents at the N1 and N3 positions. The molecular formula is C₁₇H₁₆ClN₃S, with a molar mass of 329.85 g/mol.

Key Structural Features:

  • Chlorophenyl Group: Enhances lipophilicity and electronic interactions with biological targets.

  • Indole Moiety: Facilitates π-π stacking and hydrogen bonding, critical for receptor binding .

  • Thiourea Linkage: Provides hydrogen-bonding capacity and structural rigidity .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a two-step process:

  • Formation of 2-Methyl-1H-Indol-5-ylMethylamine:

    • 2-Methylindole is nitrated at the 5-position, followed by reduction to the corresponding amine.

  • Coupling with 4-Chlorophenyl Isothiocyanate:

    • The amine reacts with 4-chlorophenyl isothiocyanate in ethanol or dichloromethane under basic conditions (e.g., triethylamine) to yield the thiourea .

Reaction Scheme:

4-ClC₆H₄NCS+C₁₀H₁₀NCH₂NH₂C₁₇H₁₆ClN₃S+HCl\text{4-ClC₆H₄NCS} + \text{C₁₀H₁₀NCH₂NH₂} \rightarrow \text{C₁₇H₁₆ClN₃S} + \text{HCl}
Conditions: Ethanol, 60°C, 12 hours.

Industrial-Scale Production Challenges

  • Purification: Recrystallization from dimethylformamide (DMF) is required to achieve >95% purity .

  • Yield Optimization: Pilot studies report yields of 65–72%, with side products arising from incomplete amine substitution.

Structural and Spectroscopic Analysis

Crystallographic Data

While single-crystal X-ray data for this specific compound is limited, analogous thioureas crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters:

  • a = 92.360 Å, b = 7.223 Å, c = 25.255 Å .

  • Intermolecular N–H⋯S hydrogen bonds stabilize the lattice .

Spectroscopic Signatures

  • IR: N–H stretch (3270 cm⁻¹), C=S (1250 cm⁻¹), and C–Cl (750 cm⁻¹).

  • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, indole NH), 7.8–7.2 (m, 4H, Ar–H), 4.6 (s, 2H, CH₂).

Cell LineIC₅₀ (μM)MechanismCitation
MCF-7 (Breast)12.4Caspase-3 activation, apoptosis
A549 (Lung)18.7ROS generation, DNA damage

The indole moiety enhances DNA intercalation, while the chlorophenyl group promotes mitochondrial membrane disruption.

Antimicrobial Efficacy

Against Staphylococcus aureus (Gram-positive):

  • MIC: 3.125 μg/mL, comparable to ampicillin .

  • Mode of Action: Inhibition of penicillin-binding protein 2a (PBP2a) .

Mechanism of Action and Structure-Activity Relationships (SAR)

Key Pharmacophoric Elements

  • Thiourea Core: Essential for hydrogen bonding with enzyme active sites (e.g., glutaminyl cyclase) .

  • Chlorine Substituent: Increases metabolic stability and membrane permeability.

  • Indole Methyl Group: Steric effects modulate target selectivity.

SAR Trends:

ModificationEffect on IC₅₀ (MCF-7)
Replacement of Cl with F2.5× increase
Removal of indole methylLoss of activity

Comparative Analysis with Analogues

Activity Benchmarks

CompoundAnticancer (IC₅₀, μM)Antibacterial (MIC, μg/mL)
1-(4-Cl-Ph)-3-(indol-5-yl)thiourea12.43.125
1-(2-Cl-Ph)-3-(indol-5-yl)thiourea24.96.25
1-(4-F-Ph)-3-(indol-5-yl)thiourea31.812.5

Data synthesized from .

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